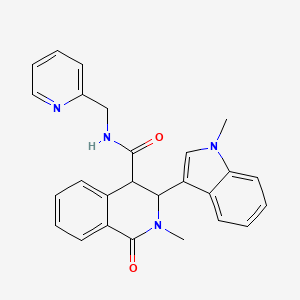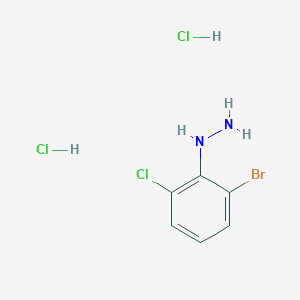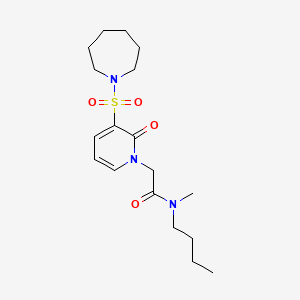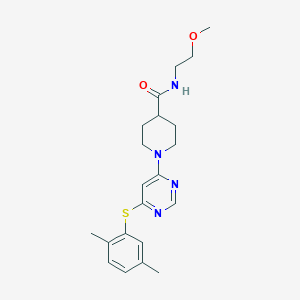
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Pharmacokinetics:
Research on compounds structurally related to 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide often focuses on their metabolism and pharmacokinetics in the body. For example, studies have explored the metabolism and disposition of various compounds, detailing how they're metabolized in the liver, their excretion patterns in urine and feces, and their overall pharmacokinetics in humans and animal models. This knowledge is crucial for understanding the safety, efficacy, and optimal dosing of new drugs (Renzulli et al., 2011; Miao et al., 2012).
Environmental Exposure and Toxicology:
Another area of interest is the environmental exposure to similar compounds and their potential toxicological effects. Studies have been conducted to assess the extent of human exposure to certain chemicals and their metabolites, which can provide insights into the risks associated with exposure to similar chemicals used in agriculture, pharmaceuticals, or other industries. For example, research on the presence of carcinogenic compounds in human urine following normal diet suggests ongoing exposure to potentially harmful chemicals, raising concerns about their long-term health effects (Ushiyama et al., 1991).
Drug Efficacy and Mechanisms of Action:
Research also delves into the mechanisms of action and efficacy of compounds with similar structures in treating various diseases. This includes investigating how these compounds interact with specific receptors or enzymes in the body, their potential as inhibitors or agonists in signaling pathways, and their effectiveness in preclinical and clinical settings. For instance, studies on analogs targeting specific receptors have shown promise in the treatment of conditions like hypertension, cancer, and neurological disorders, providing a basis for the development of new therapeutic agents (Gilmore et al., 1970; Harvey et al., 1991).
特性
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-4-5-16(2)18(12-15)28-20-13-19(23-14-24-20)25-9-6-17(7-10-25)21(26)22-8-11-27-3/h4-5,12-14,17H,6-11H2,1-3H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQYMKCUCANDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



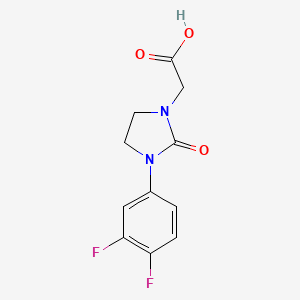
![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)
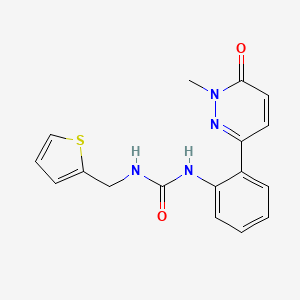
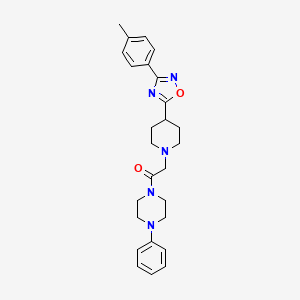
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

